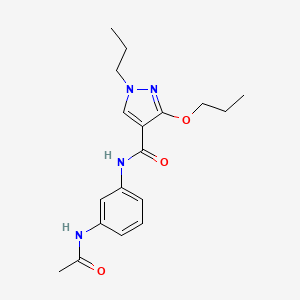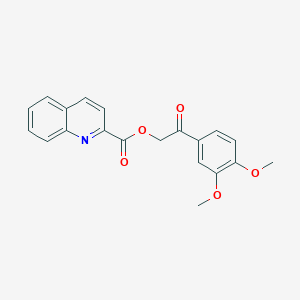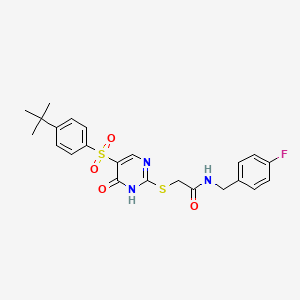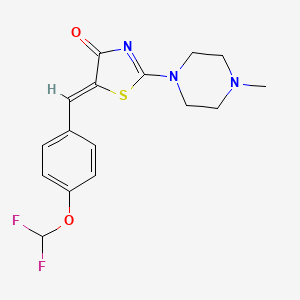
N-(3-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, is a notable feature. The acetamidophenyl group would add aromaticity to the molecule, and the propoxy and propyl groups would provide aliphatic character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms. The acetamidophenyl group could participate in electrophilic aromatic substitution reactions, and the propoxy and propyl groups could undergo reactions typical of ethers and alkanes, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., carboxamide) and nonpolar (e.g., propyl) groups could give this compound unique solubility properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, similar in structure to the compound of interest, has demonstrated promising antimicrobial properties. These derivatives have been evaluated for their potential as antimicrobial agents, with specific compounds showing high activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. This indicates the potential of such compounds in addressing antibiotic resistance (Pitucha et al., 2011).
Cytotoxicity and Antitumor Activity
Research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has led to the synthesis of compounds screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the potential application of pyrazole derivatives in cancer research and therapy (Hassan et al., 2014).
Synthesis of Isoxazolines and Isoxazoles
The creation of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been documented. This demonstrates the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures, potentially useful in various fields of chemical research (Rahmouni et al., 2014).
Antimicrobial and Antitumor Synthesis
The synthesis of pyrazolyl-1-carboxamide derivatives and their evaluation for antimicrobial activity have been explored, with some derivatives showing significant effects against various microbial strains. Additionally, synthesized pyrimidiopyrazole derivatives demonstrated notable in vitro antitumor activity, highlighting the therapeutic potential of pyrazole carboxamide derivatives in antimicrobial and cancer treatment applications (Sharshira & Hamada, 2011; Fahim et al., 2019).
Green Synthesis and Antimicrobial Activity
A green approach in the synthesis of thiophenyl pyrazoles and isoxazoles utilizing 1,3-dipolar cycloaddition methodology was explored, with some compounds showing potential antibacterial and antifungal activities. This indicates the environmental and therapeutic relevance of developing new pyrazole derivatives through eco-friendly methods (Sowmya et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetamidophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-4-9-22-12-16(18(21-22)25-10-5-2)17(24)20-15-8-6-7-14(11-15)19-13(3)23/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQNQYGQPSMQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2817090.png)
![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)



![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)


![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)
![2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2817105.png)

